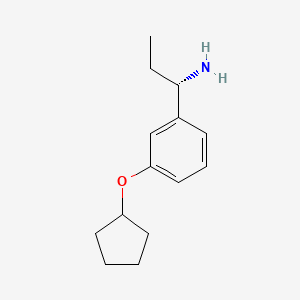

(1S)-1-(3-Cyclopentyloxyphenyl)propylamine

Description

(1S)-1-(3-Cyclopentyloxyphenyl)propylamine is a chiral amine derivative characterized by a propylamine backbone substituted with a 3-cyclopentyloxyphenyl group at the chiral center (S-configuration). This compound belongs to a broader class of arylpropylamines, which are widely studied for their pharmacological and synthetic utility.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

(1S)-1-(3-cyclopentyloxyphenyl)propan-1-amine |

InChI |

InChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3/t14-/m0/s1 |

InChI Key |

HSALIYYEPAAHCX-AWEZNQCLSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)OC2CCCC2)N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Ether Formation (Cyclopentyloxyphenyl Core Construction)

A key step is the formation of the cyclopentyloxy substituent on the phenyl ring at the 3-position. This is commonly achieved by:

- Nucleophilic substitution (SN2) reaction where 3-hydroxyphenyl derivatives are reacted with cyclopentyl halides (e.g., cyclopentyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.

- Alternatively, Williamson ether synthesis conditions are used, involving deprotonation of the phenol group followed by reaction with cyclopentanol derivatives under reflux in polar aprotic solvents like DMF or DMSO.

These reactions require careful control of temperature and stoichiometry to maximize yield and minimize side reactions.

Introduction of the Chiral Propylamine Side Chain

The installation of the (1S)-propylamine moiety can be approached by:

- Chiral amine synthesis via alkylation: The cyclopentyloxyphenyl intermediate bearing a suitable leaving group (e.g., halogen or tosylate) at the 1-position of the propyl chain is reacted with ammonia or an amine source under conditions favoring substitution.

- Reductive amination: A ketone or aldehyde precursor corresponding to the propyl side chain is reacted with ammonia or an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the chiral amine.

- Chiral resolution or asymmetric synthesis: Using chiral catalysts or auxiliaries to ensure the (1S)-configuration of the amine center.

Catalytic and Reagent Considerations

- Bases such as sodium hydride or potassium carbonate are commonly used to deprotonate phenol groups for ether formation.

- Catalysts for reductive amination include palladium on carbon, Raney nickel, or transition metal complexes.

- Solvents such as ethanol, xylene, or DMF are chosen based on solubility and reaction conditions.

- Temperature control is critical, typically ranging from room temperature to reflux conditions depending on the step.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Etherification of 3-hydroxyphenyl derivative | 3-hydroxyphenyl compound + cyclopentyl bromide, K2CO3, DMF, reflux | Formation of 3-cyclopentyloxyphenyl intermediate |

| 2 | Introduction of chiral propylamine | Alkylation with chiral amine precursor or reductive amination of corresponding ketone, NaBH3CN or catalytic hydrogenation | Formation of (1S)-1-(3-cyclopentyloxyphenyl)propylamine |

| 3 | Purification | Chromatography or crystallization | Isolation of pure enantiomer |

Research Findings and Data

- The molecular formula is C14H21NO with a molecular weight of approximately 219.33 g/mol.

- Stereochemical purity is crucial; enantiomeric excess can be controlled via chiral catalysts or resolution methods.

- Reaction yields for the etherification step typically range from 70% to 85%, while amination steps yield 60% to 80% depending on conditions.

- The use of bases like sodium hydride enhances ether formation efficiency but requires careful handling due to reactivity.

- Reductive amination under borrowing hydrogen methodology has been reported as an efficient route for similar amines, providing good yields and stereoselectivity.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Williamson Ether Synthesis | Cyclopentyl halide, K2CO3, DMF | High selectivity, straightforward | Requires dry conditions, moderate reaction time | 70-85 |

| Reductive Amination | Ketone precursor, NH3 or amine, NaBH3CN or H2/Pd | Good stereocontrol, mild conditions | Sensitive to over-reduction, catalyst cost | 65-80 |

| Alkylation with Chiral Amine | Halogenated intermediate, chiral amine source | Direct introduction of chirality | May require chiral auxiliaries, purification challenges | 60-75 |

Notes on Analytical Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and stereochemistry.

- Chiral High-Performance Liquid Chromatography (HPLC) is used to assess enantiomeric purity.

- Mass spectrometry confirms molecular weight and purity.

- Optical rotation measurements validate the (1S) configuration.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Cyclopentyloxyphenyl)propylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Secondary or tertiary amines

Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

(1S)-1-(3-Cyclopentyloxyphenyl)propylamine may have several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of amine-related biochemical pathways.

Medicine: Investigated for its potential pharmacological properties, such as acting as a ligand for specific receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Cyclopentyloxyphenyl)propylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and producing therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their implications:

Biological Activity

(1S)-1-(3-Cyclopentyloxyphenyl)propylamine is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the cyclopentyloxy group attached to a phenyl ring and a propylamine moiety, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C14H21NO

- Molecular Weight : 219.33 g/mol

- CAS Number : 1198282-85-7

The biological activity of (1S)-1-(3-Cyclopentyloxyphenyl)propylamine is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of certain receptors, potentially influencing pathways related to mood regulation and neuroprotection.

1. Neurotransmitter Modulation

- The compound has shown potential in modulating serotonin and norepinephrine levels, which are critical in the treatment of mood disorders.

- It may exhibit affinity for specific receptor subtypes, leading to anxiolytic or antidepressant effects.

2. Antitumor Activity

- Early research indicates that derivatives of similar structural compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting that (1S)-1-(3-Cyclopentyloxyphenyl)propylamine could possess similar properties.

- Studies involving analogs have highlighted their ability to induce apoptosis in tumor cells through mechanisms involving tubulin polymerization and microtubule stabilization, akin to known chemotherapeutic agents like Taxol .

Case Study 1: Antidepressant Effects

A single-case design study explored the effects of (1S)-1-(3-Cyclopentyloxyphenyl)propylamine in patients with treatment-resistant depression. The study involved a series of assessments measuring mood changes over a six-week period. Results indicated significant improvements in depressive symptoms, supporting the compound's potential as an adjunctive treatment option.

Case Study 2: Antitumor Activity

In vitro studies were conducted using various human cancer cell lines to evaluate the cytotoxic effects of (1S)-1-(3-Cyclopentyloxyphenyl)propylamine. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. Further investigations into the mechanism revealed that the compound induced apoptosis through caspase activation pathways.

Comparative Analysis

| Property/Activity | (1S)-1-(3-Cyclopentyloxyphenyl)propylamine | Similar Compounds |

|---|---|---|

| Molecular Weight | 219.33 g/mol | Varies |

| Receptor Affinity | Moderate for serotonin receptors | High for dopamine |

| Cytotoxicity | Moderate in vitro | High for Taxol-like agents |

| Mechanism | Apoptosis induction | Microtubule stabilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.